

An In-Depth Technical Guide to N-Benzylidene-tert-butylamine

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Compound of Interest

Compound Name: *N-Benzylidene-tert-butylamine*

Cat. No.: B1206100

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Introduction

N-Benzylidene-tert-butylamine, systematically named 2-Methyl-N-(phenylmethylene)-2-propanamine according to IUPAC nomenclature, is a Schiff base that serves as a valuable intermediate in organic synthesis and as a substrate in mechanistic studies of chemical reactions. Its chemical structure features a bulky tert-butyl group attached to the nitrogen atom of the imine functionality, which sterically influences its reactivity. This technical guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and its utility in studying metabolic pathways and catalytic hydrogenation reactions. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided.

Chemical and Physical Properties

N-Benzylidene-tert-butylamine is a combustible liquid with the molecular formula $C_{11}H_{15}N$. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-Benzylidene-tert-butylamine**

Property	Value	Reference
IUPAC Name	2-Methyl-N-(phenylmethylene)-2-propanamine	-
Synonyms	N-tert-butyl-1-phenylmethanimine, N-tert-Butylbenzylimine	[1]
CAS Number	6852-58-0	[1]
Molecular Formula	C ₁₁ H ₁₅ N	[1]
Molecular Weight	161.24 g/mol	[1]
Appearance	Liquid	-
Density	0.906 g/mL at 25°C	[1]
Boiling Point	209°C	[1]
Melting Point	-30°C	[1]
Flash Point	173 °F (78.3 °C)	[1]
Refractive Index	n _{20/D} 1.52	[1]

Synthesis and Spectroscopic Characterization

The synthesis of **N-Benzylidene-tert-butylamine** is readily achieved through the condensation reaction of benzaldehyde and tert-butylamine.

Experimental Protocol: Synthesis of N-Benzylidene-tert-butylamine

Materials:

- Benzaldehyde (26.5 g)
- tert-Butylamine (22.1 g)

- Water (30 g)
- Anhydrous magnesium sulfate
- Three-neck round-bottom flask
- Magnetic stirrer
- Cold water condenser

Procedure:

- To a three-neck round-bottom flask equipped with a cold water condenser and a magnetic stirrer, add 30 g of water and 26.5 g of benzaldehyde.
- Stir the mixture at room temperature for 3 minutes.
- Add 22.1 g of tert-butylamine to the flask in one portion.
- Stir the reaction mixture vigorously for 15 hours at room temperature.
- Stop the agitation and allow the mixture to stand for at least 15 minutes to allow for phase separation.
- Separate and discard the lower aqueous layer.
- Collect the upper organic layer and dry it over anhydrous magnesium sulfate.
- The resulting product is 35.5 g of **N-Benzylidene-tert-butylamine**.[\[2\]](#)

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃, ppm): δ 8.29 (1H, s), 7.77 (2H, m), 7.40 (3H, m), 1.33 (9H, s).[\[2\]](#)

In Vitro Metabolic Studies

The metabolic fate of N-benzyl-tert-butylamine, the reduced form of **N-Benzylidene-tert-butylamine**, has been investigated using hamster liver microsomes. These studies are crucial for understanding the potential biotransformation of this chemical scaffold in biological systems.

Experimental Protocol: In Vitro Metabolism with Hamster Liver Microsomes

While the full detailed protocol from the original study is not publicly available, a general procedure for such an experiment is outlined below, based on common practices in in-vitro drug metabolism studies.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

1. Preparation of Hamster Liver Microsomes:

- Male hamster livers are homogenized in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).
- The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in drug-metabolizing enzymes.
- The microsomal pellet is washed and resuspended in a suitable buffer. The protein concentration is determined using a standard method like the Bradford assay.

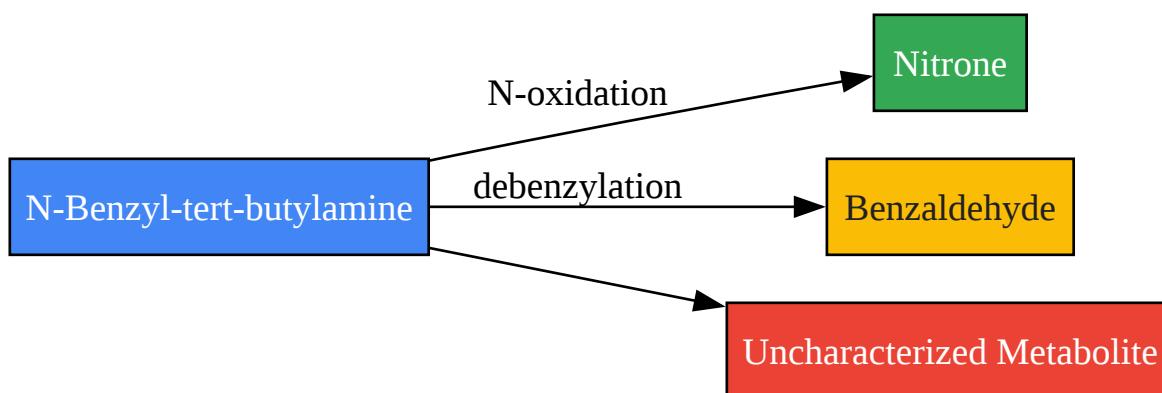
2. Microsomal Incubation:

- Incubations are typically performed in a reaction mixture containing:
 - Hamster liver microsomes (e.g., 0.5 mg/mL protein concentration).
 - N-benzyl-tert-butylamine (substrate) at a specified concentration.
 - An NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support cytochrome P450-mediated metabolism.
 - Phosphate buffer (e.g., 0.1 M, pH 7.4).
- The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a defined period (e.g., 60 minutes).
- The reaction is terminated by adding a quenching solvent, such as acetonitrile or methanol.

3. Analysis of Metabolites:

- The quenched incubation mixture is centrifuged to precipitate proteins.
- The supernatant is collected and analyzed for the presence of the parent compound and its metabolites using analytical techniques such as:
 - Thin-Layer Chromatography (TLC): For initial separation and visualization of metabolites.
 - High-Performance Liquid Chromatography (HPLC) with UV detection: For quantification of the parent compound and its metabolites.
 - Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the chemical structures of the metabolites.

Metabolic Pathway of N-Benzyl-tert-butylamine:



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Caption: In-vitro metabolism of N-Benzyl-tert-butylamine.

Frustrated Lewis Pair (FLP) Catalyzed Hydrogenation

N-Benzylidene-tert-butylamine serves as a model substrate for studying the kinetics and mechanism of frustrated Lewis pair (FLP) catalyzed hydrogenations. FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, enabling them to activate small molecules like H₂.

Experimental Protocol: Kinetic Analysis of FLP-Catalyzed Hydrogenation

The following is a general protocol based on a kinetic study of the hydrogenation of **N-benzylidene-tert-butylamine** catalyzed by various boranes as Lewis acids.[\[2\]](#)[\[7\]](#)

Materials:

- **N-Benzylidene-tert-butylamine** (substrate)
- Borane catalyst (e.g., $B(C_6F_5)_3$, $B(2,4,6-F_3-C_6H_2)_3$, or $B(2,6-F_2-C_6H_3)_3$)
- Deuterated solvent (e.g., CD_2Cl_2)
- Internal standard for NMR (e.g., hexamethylbenzene)
- Hydrogen (H_2) or Deuterium (D_2) gas
- NMR tubes and spectrometer

Procedure:

- In a glovebox, a solution of **N-benzylidene-tert-butylamine** (e.g., 0.4 M) and the internal standard in CD_2Cl_2 is prepared.
- The borane catalyst is added to the solution (e.g., 5 mol-%).
- The solution is transferred to an NMR tube, which is then sealed.
- The NMR tube is placed in the NMR spectrometer, and the temperature is equilibrated (e.g., 70°C).
- The reaction is initiated by introducing a known pressure of hydrogen or deuterium gas into the NMR tube.
- The progress of the reaction is monitored by acquiring 1H NMR spectra at regular time intervals.

- The yield of the product, N-benzyl-tert-butylamine, is determined by integrating the product peaks relative to the internal standard.

Quantitative Data: FLP-Catalyzed Hydrogenation Kinetics

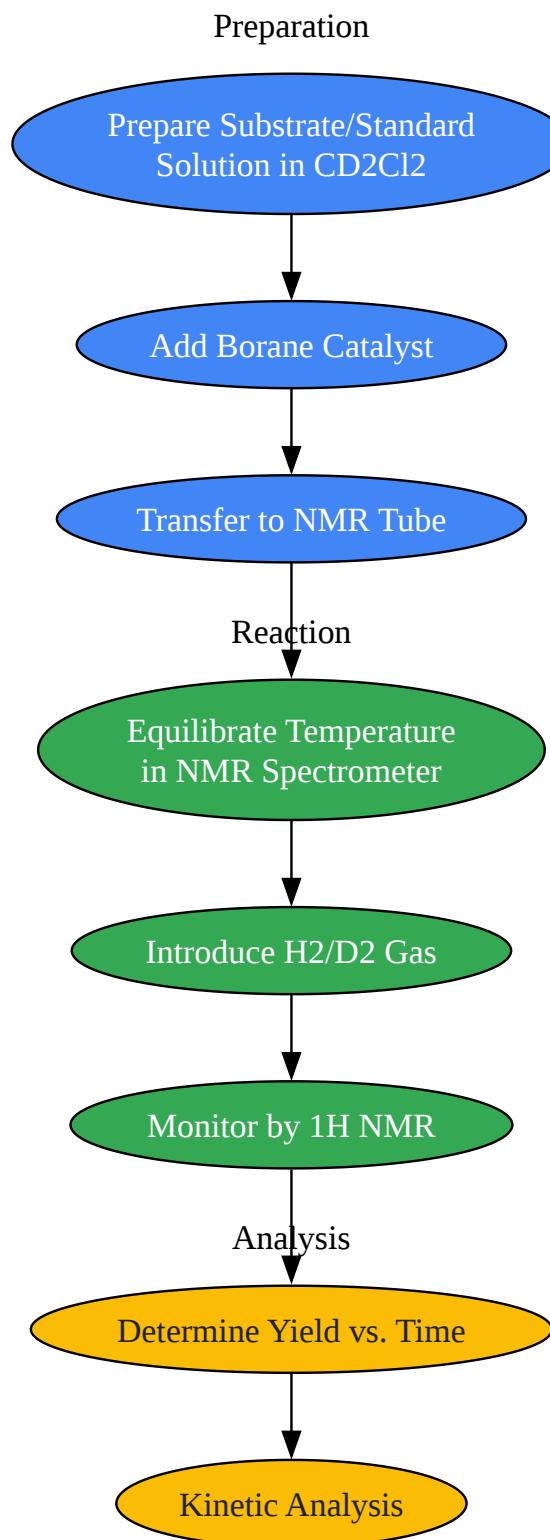
The hydrogenation of **N-benzylidene-tert-butylamine** catalyzed by different boranes exhibits distinct kinetic profiles, with some showing autoinductive behavior.

Table 2: Time vs. Yield for the FLP-Catalyzed Hydrogenation of **N-Benzylidene-tert-butylamine**[\[2\]](#)

Time (min)	Yield (%) with $B(C_6F_5)_3$	Yield (%) with $B(2,4,6-F_3-C_6H_2)_3$	Yield (%) with $B(2,6-F_2-C_6H_3)_3$
0	0	0	0
10	~20	~5	~2
20	~38	~12	~5
30	~55	~20	~10
40	~68	~30	~18
50	~78	~40	~28
60	~85	~50	~38

Note: The values in this table are estimations based on the graphical data presented in the cited literature.

Logical Workflow for FLP-Catalyzed Hydrogenation Experiment:



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Caption: Workflow for the kinetic study of FLP-catalyzed hydrogenation.

Conclusion

N-Benzylidene-tert-butylamine is a compound of significant interest due to its straightforward synthesis and its utility as a probe for investigating fundamental chemical and biological transformations. The detailed protocols and data presented in this guide offer a valuable resource for researchers in organic synthesis, catalysis, and drug metabolism. Further exploration of its reactivity and metabolic fate will undoubtedly contribute to advancements in these fields.

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